4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
“4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic compound. It contains a total of 28 bonds; 20 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 ketone (aromatic), and 1 hydroxyl group .
Synthesis Analysis
The synthesis of similar compounds involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . A simple, sensitive, and selective gradient reversed-phase LC method has been developed for separation and determination of 2,3-dichlorobenzoic acid, which is an intermediate of the lamotrigine drug substance, and its regio isomers .Molecular Structure Analysis
The molecular structure of similar compounds like 2,3-Dichlorobenzoic acid has been analyzed using techniques like 1H-NMR spectroscopy . The 1H-NMR spectra of most organic molecules contain proton signals that are ‘split’ into two or more sub-peaks .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been monitored using a simple, selective, and sensitive gradient reversed-phase liquid chromatography method .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds like 2,3-Dichlorobenzoic acid and 2,3-Dichlorobenzoyl chloride have been analyzed .Scientific Research Applications
Molecular Recognition and Binding
The study by Verdejo, Guzmán Gil-Ramírez, and Ballester (2009) explored the molecular recognition of pyridine N-oxides in water using calix[4]pyrrole receptors enhanced with carboxylic acids or amino groups. This research highlights the compound's potential in creating water-soluble receptors that effectively bind aromatic N-oxides through hydrogen bonding, pi-pi, CH-pi, and hydrophobic interactions (Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009).
Synthetic Methods and Chemical Reactivity
Alizadeh, Hosseinpour, and Rostamnia (2008) reported a facile and direct synthetic route to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives. This method involves an unusual ring annulation of acetylenic esters and α-amino acids, showcasing the compound's utility in synthesizing structurally complex pyrrole derivatives (Alizadeh, Hosseinpour, & Rostamnia, 2008).
Domino Transformation in Organic Synthesis
Galenko, Galenko, Khlebnikov, and Novikov (2015) demonstrated the domino reaction of 5-alkoxy- or 5-aminoisoxazoles, under metal relay catalysis, with symmetric 1,3-diketones to yield 4-acylpyrrole-2-carboxylic acid derivatives. This study presents an efficient approach for the regioselective synthesis of pyrrole-2,4-dicarboxylic acid derivatives, indicating the compound's potential in organic synthesis and chemical transformations (Galenko, Galenko, Khlebnikov, & Novikov, 2015).
Luminescent Sensing and Chemical Stability
Ding, Liu, Shi, Sun, Wang, and Chen (2017) researched luminescent 3D Lanthanide-Cadmium heterometal-organic frameworks, demonstrating the compound's excellent chemical stability and its potential as a luminescent sensor material for multi-responsive cations and organic amines. This finding suggests the applicability of such compounds in the development of new luminescent sensor materials (Ding, Liu, Shi, Sun, Wang, & Chen, 2017).
Crystal Structure Determination in Drug Development
Silva, López‐Tosco, Tejedor, García‐Tellado, and González-Platas (2012) focused on the ab initio crystal structure determination of chain-functionalized pyrroles, including compounds related to 4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrole-2-carboxylic acid, highlighting their importance as antitumoral agents. This research emphasizes the compound's significance in drug development, particularly in the context of antitumor activity (Silva, López‐Tosco, Tejedor, García‐Tellado, & González-Platas, 2012).
Safety and Hazards
Properties
IUPAC Name |
4-(2,3-dichlorobenzoyl)-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3/c1-16-6-7(5-10(16)13(18)19)12(17)8-3-2-4-9(14)11(8)15/h2-6H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCNGIFBTVKQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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